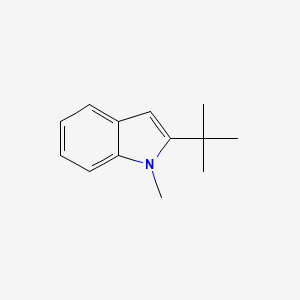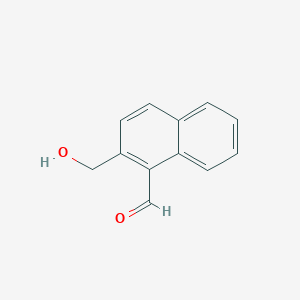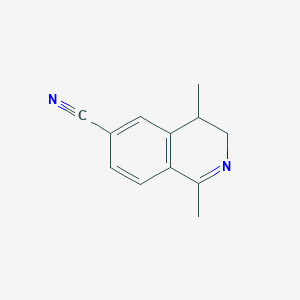
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 5th position and a carboxylic acid group at the 6th position on the naphthyridine ring. The naphthyridine ring itself is a fused ring system consisting of two pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-keto-1,7-naphthyridine-6-carboxylic acid.
Reduction: Formation of 5-hydroxy-1,7-naphthyridine-6-methanol.
Substitution: Formation of various substituted naphthyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and reactivity.
1,6-Naphthyridine: Similar structure but different positioning of nitrogen atoms, resulting in distinct chemical behavior.
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangement, affecting its reactivity and applications.
Uniqueness
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
70730-35-7 |
|---|---|
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-hydroxy-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-10-6(5)4-11-7(8)9(13)14/h1-4,12H,(H,13,14) |
Clave InChI |
QYFVOXBHCZWRNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NC=C2N=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

